molecular formula C9H10ClNO2 B14075349 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one

Cat. No.: B14075349
M. Wt: 199.63 g/mol
InChI Key: NQBHZNHOHACEHA-UHFFFAOYSA-N
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Description

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one typically involves the nucleophilic substitution of an α-halogenated ketone with an amine. One common method is the reaction of 3-chloropropanone with 2-amino-3-hydroxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the carbonyl carbon of the ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one is unique due to the presence of both a chloropropanone moiety and a phenyl ring with amino and hydroxyl groups

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(2-amino-3-hydroxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO2/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2

InChI Key

NQBHZNHOHACEHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CCCl

Origin of Product

United States

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